molecular formula C20H19ClN4OS B2917794 (E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide CAS No. 2034997-48-1

(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide

Cat. No. B2917794
CAS RN: 2034997-48-1
M. Wt: 398.91
InChI Key: XAHSHSFQRAOXBF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H19ClN4OS and its molecular weight is 398.91. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry: Drug Development

The compound’s structure, featuring a thiazolopyridine moiety, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This structural character suggests potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders and cancers where similar structures have been employed.

Material Science: Photocatalysis

In material science, the thiazolo[5,4-b]pyridin-2-yl component of the compound can be utilized in the synthesis of heteroatom-doped conjugated polymers with tunable bandgaps . These materials are valuable for photocatalytic applications, such as environmental contaminant degradation, due to their ability to regulate band structure and photogenerated charge carrier transportation.

Organic Chemistry: Synthesis of Heterocycles

The compound’s scaffold is useful for the synthesis of important fused bicyclic 5–6 heterocycles, which are prevalent in many pharmaceuticals. The methodologies for synthesizing these structures include condensation, multicomponent reactions, and oxidative coupling, among others .

Photocatalytic Organic Transformations

Conjugated microporous polymers (CMPs) linked by electron-deficient moieties like thiazolo[5,4-d]thiazole can be designed for visible light-driven selective aerobic oxidation of amines . The compound could contribute to the design of CMPs for extensive visible light-driven selective organic transformations.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c21-15-6-3-14(4-7-15)5-8-18(26)23-16-9-12-25(13-10-16)20-24-17-2-1-11-22-19(17)27-20/h1-8,11,16H,9-10,12-13H2,(H,23,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHSHSFQRAOXBF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide

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